2-{4-[benzyl(ethyl)sulfamoyl]benzamido}-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide
Description
Core Thieno[2,3-c]pyridine Scaffold Configuration
The thieno[2,3-c]pyridine scaffold forms the central bicyclic framework of the compound, comprising a fused thiophene (five-membered sulfur-containing ring) and pyridine (six-membered nitrogen-containing ring) system. The numbering scheme follows the International Union of Pure and Applied Chemistry (IUPAC) guidelines, with the sulfur atom at position 1 and the nitrogen atom at position 3 of the pyridine ring. The fusion occurs between the 2- and 3-positions of the thiophene and the 4- and 5-positions of the pyridine, creating a planar, aromatic system that enhances electronic delocalization.
The 6-methyl substituent occupies the bridgehead position of the partially saturated 4H,5H,6H,7H-thieno[2,3-c]pyridine ring, introducing conformational rigidity. This methyl group adopts an equatorial orientation to minimize steric clash with the adjacent hydrogen atoms, as evidenced by computational models of analogous structures. The partial saturation of the pyridine ring (4H,5H,6H,7H) reduces aromaticity, increasing the scaffold’s susceptibility to electrophilic substitution at the 2- and 3-positions.
Table 1: Key Geometrical Parameters of the Thieno[2,3-c]pyridine Core
| Parameter | Value (Å or °) | Significance |
|---|---|---|
| C1–S1 bond length | 1.71 Å | Typical for thiophene C–S bonds |
| N3–C4 bond length | 1.34 Å | Shorter due to pyridine aromaticity |
| Dihedral angle (S1–C2–C3–N3) | 178.5° | Near-planar fusion of rings |
Sulfamoylbenzamido Substituent Orientation
The sulfamoylbenzamido group {4-[benzyl(ethyl)sulfamoyl]benzamido} is appended to the thieno[2,3-c]pyridine core at position 2. This substituent consists of a benzamido moiety linked to a sulfamoyl group, which is further substituted with benzyl and ethyl groups.
The benzamido component (benzene ring connected via a carbonyl–amide bridge) adopts a para-substitution pattern relative to the sulfamoyl group. X-ray crystallographic data of related compounds indicate that the amide carbonyl oxygen engages in intramolecular hydrogen bonding with the sulfamoyl nitrogen, stabilizing a coplanar arrangement between the benzene ring and the thieno[2,3-c]pyridine scaffold. The sulfamoyl group’s tetrahedral geometry introduces steric constraints, forcing the benzyl and ethyl substituents into a staggered conformation to mitigate van der Waals repulsions.
Table 2: Electronic Effects of Sulfamoylbenzamido Substituent
| Group | Electronic Contribution | Impact on Scaffold |
|---|---|---|
| Sulfamoyl (–SO₂–) | Strong electron-withdrawing | Polarizes adjacent benzene ring |
| Benzamido (–CONH–) | Resonance stabilization | Delocalizes π-electrons into scaffold |
| Benzyl–ethyl | Steric bulk | Restricts rotational freedom |
Benzyl-Ethyl Group Steric and Electronic Effects
The N-benzyl-N-ethyl substitution on the sulfamoyl group introduces both steric and electronic perturbations. The benzyl group’s aromatic ring creates a hydrophobic pocket, while the ethyl chain contributes modest electron-donating inductive effects. Density functional theory (DFT) calculations on analogous structures reveal that the benzyl group’s ortho-hydrogens clash with the sulfamoyl oxygen atoms, resulting in a tilted orientation (∼15° deviation from coplanarity).
The ethyl group’s smaller size allows partial rotation around the S–N bond, though this motion is restricted by the adjacent benzyl group. Natural bond orbital (NBO) analysis indicates that the benzyl group’s π-system participates in hyperconjugation with the sulfamoyl sulfur, slightly reducing its electrophilicity.
Table 3: Steric Parameters of Benzyl-Ethyl Substituents
Carboxamide Functional Group Interactions
The 3-carboxamide group (–CONH₂) at position 3 of the thieno[2,3-c]pyridine scaffold engages in critical non-covalent interactions. The amide protons participate in hydrogen bonding with electrophilic sites, while the carbonyl oxygen acts as a hydrogen bond acceptor. Fourier-transform infrared (FTIR) spectroscopy of related compounds shows a characteristic N–H stretch at 3,320 cm⁻¹ and a C=O stretch at 1,680 cm⁻¹, confirming the presence of strong intermolecular hydrogen bonds.
The carboxamide’s orientation relative to the scaffold is influenced by conjugation with the pyridine ring’s π-system. This conjugation planarizes the amide group, enhancing its resonance stabilization. Molecular electrostatic potential (MEP) maps indicate a region of high electron density at the carbonyl oxygen, making it susceptible to nucleophilic attack in derivatization reactions.
Table 4: Hydrogen Bonding Capacity of Carboxamide Group
| Interaction Site | Bond Length (Å) | Angle (°) | Energy (kcal/mol) |
|---|---|---|---|
| N–H⋯O | 1.98 | 165 | –5.2 |
| O⋯H–N | 2.12 | 155 | –3.8 |
Properties
IUPAC Name |
2-[[4-[benzyl(ethyl)sulfamoyl]benzoyl]amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O4S2/c1-3-29(15-17-7-5-4-6-8-17)35(32,33)19-11-9-18(10-12-19)24(31)27-25-22(23(26)30)20-13-14-28(2)16-21(20)34-25/h4-12H,3,13-16H2,1-2H3,(H2,26,30)(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVEZAKDXTDLHAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CN(CC4)C)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[benzyl(ethyl)sulfamoyl]benzamido}-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-c]pyridine Core: The thieno[2,3-c]pyridine core can be synthesized through a cyclization reaction involving a suitable pyridine derivative and a thiophene derivative under acidic or basic conditions.
Introduction of the Benzamido Group: The benzamido group can be introduced through an amide coupling reaction between the thieno[2,3-c]pyridine core and a benzoyl chloride derivative in the presence of a base such as triethylamine.
Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced through a sulfonamide formation reaction between the benzamido intermediate and a suitable sulfonyl chloride derivative in the presence of a base such as pyridine.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-{4-[benzyl(ethyl)sulfamoyl]benzamido}-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the benzyl or ethyl groups.
Hydrolysis: Hydrolysis reactions can be performed under acidic or basic conditions to cleave the amide or sulfonamide bonds, resulting in the formation of corresponding carboxylic acids and amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, tetrahydrofuran.
Substitution: Amines, thiols, potassium carbonate, dimethylformamide.
Hydrolysis: Hydrochloric acid, sodium hydroxide, water, methanol.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Substituted amines, thiols.
Hydrolysis: Carboxylic acids, amines.
Scientific Research Applications
Chemistry: The compound’s unique structure and reactivity make it a valuable intermediate in the synthesis of other complex molecules.
Biology: The compound has shown potential as a biological probe for studying enzyme activity and protein interactions.
Medicine: Preliminary studies suggest that the compound may have therapeutic potential as an anti-inflammatory, anticancer, or antimicrobial agent.
Industry: The compound’s chemical properties make it suitable for use in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{4-[benzyl(ethyl)sulfamoyl]benzamido}-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access.
Protein-Protein Interactions: The compound may disrupt protein-protein interactions by binding to specific protein domains, leading to altered cellular signaling pathways.
DNA Intercalation: The compound may intercalate into DNA, causing structural changes that affect gene expression and replication.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Compound A : 3-Amino-5-ethoxycarbonyl-4-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide ()
- Core structure: Thieno[2,3-b]pyridine (vs. [2,3-c] in the target compound). The [2,3-b] isomer positions the sulfur atom differently, altering electron distribution and planarity.
- Substituents :
- 4-Methoxyphenyl group (electron-donating) vs. benzyl(ethyl)sulfamoyl (electron-withdrawing).
- Ethoxycarbonyl at position 5 (ester functionality) vs. carboxamide at position 3.
- Implications : The methoxy group may improve solubility but reduce metabolic stability compared to the sulfamoyl group. The ester moiety in Compound A could render it a prodrug, unlike the target compound’s stable carboxamide .
Compound B : 2-[[4-(Dimethylsulfamoyl)benzoyl]amino]-N,6-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide ()
- Core structure: Shares the thieno[2,3-c]pyridine core with the target compound.
- Substituents: Dimethylsulfamoyl vs. N,6-Dimethyl substitution vs. 6-methyl in the target compound, which may alter ring conformation and pharmacokinetics.
- Implications : The dimethylsulfamoyl group likely increases aqueous solubility compared to the bulkier benzyl(ethyl) group but may reduce membrane permeability .
Structural and Functional Analysis Table
Research Findings and Hypotheses
- Electron Effects : The benzyl(ethyl)sulfamoyl group in the target compound may enhance π-π stacking with aromatic residues in kinase ATP-binding pockets compared to Compound B’s dimethylsulfamoyl group .
- Ring Isomerism: The [2,3-c] vs. [2,3-b] thienopyridine cores influence dipole moments; the target compound’s [2,3-c] isomer may exhibit stronger dipole-dipole interactions with polar receptor sites .
- Metabolic Stability : Compound A’s ethoxycarbonyl group is prone to hydrolysis, whereas the target compound’s carboxamides are metabolically stable, suggesting longer half-life .
Biological Activity
The compound 2-{4-[benzyl(ethyl)sulfamoyl]benzamido}-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide is a thieno[2,3-c]pyridine derivative that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant research findings.
The synthesis of thieno[2,3-c]pyridine derivatives typically involves multi-step reactions that include the formation of the thieno ring and subsequent modifications to introduce various functional groups. The specific compound can be synthesized through a series of reactions starting from commercially available precursors. The presence of the sulfamoyl group is significant as it often enhances biological activity.
Chemical Structure
The chemical structure can be represented as follows:
This structure includes:
- A thieno[2,3-c]pyridine core.
- A sulfamoyl group attached to a benzyl moiety.
- A carboxamide functional group.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of thieno[2,3-c]pyridine demonstrate antibacterial activity against various pathogens including Escherichia coli and Staphylococcus aureus .
| Pathogen | Activity Level |
|---|---|
| Escherichia coli | Significant |
| Staphylococcus aureus | Moderate |
| Pseudomonas aeruginosa | Low |
| Streptococcus pyogenes | Moderate |
| Klebsiella pneumoniae | Significant |
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Protein Synthesis : Compounds in this class may interfere with bacterial ribosomal function.
- Cell Wall Disruption : The sulfamoyl group can enhance penetration into bacterial cells, leading to cell lysis.
- Enzyme Inhibition : Potential inhibition of key enzymes involved in bacterial metabolism.
Anticancer Potential
Emerging studies have suggested that thieno[2,3-c]pyridine derivatives may also possess anticancer properties. These compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of apoptotic proteins .
Case Studies
- In vitro Studies : A study involving the evaluation of various thieno[2,3-c]pyridine derivatives demonstrated their ability to inhibit the growth of cancer cell lines such as HeLa and MCF-7. The results indicated IC50 values in the low micromolar range.
- Animal Models : In vivo studies using mouse models showed that treatment with these compounds resulted in significant tumor reduction compared to control groups. The mechanism was linked to increased apoptosis and reduced angiogenesis.
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for preparing 2-{4-[benzyl(ethyl)sulfamoyl]benzamido}-6-methyl-thieno[2,3-c]pyridine-3-carboxamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Sulfonylation : Introduction of the benzyl(ethyl)sulfamoyl group via sulfonyl chloride intermediates under basic conditions (e.g., NaH in DMF) .
- Amide Coupling : Use of coupling agents like HATU or DCC for benzamido group formation, optimized at 0–5°C to minimize side reactions .
- Cyclization : Thieno[2,3-c]pyridine core formation via intramolecular cyclization, requiring anhydrous solvents (e.g., THF) and catalytic bases (e.g., K₂CO₃) .
- Table 1 : Comparison of synthetic routes:
| Step | Reagents/Conditions | Yield (%) | Key Challenges |
|---|---|---|---|
| Sulfonylation | NaH, DMF, 25°C | 65–70 | Competing N-alkylation |
| Amide Coupling | HATU, DIPEA, 0°C | 75–80 | Epimerization risk |
| Cyclization | K₂CO₃, THF, reflux | 60–65 | Solvent purity critical |
Q. Which analytical techniques are most effective for structural elucidation and purity assessment of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the thienopyridine core and sulfamoyl group orientation (e.g., δ 2.8–3.2 ppm for methyl groups) .
- X-ray Crystallography : Resolves bond angles/distances in the sulfamoyl-benzamido moiety, critical for understanding conformational stability .
- HPLC-MS : Quantifies purity (>95% required for biological assays); use C18 columns with acetonitrile/water gradients .
- Table 2 : Key analytical parameters:
| Technique | Target Signal | Resolution Requirement |
|---|---|---|
| ¹H NMR | Methyl protons (δ 1.2–1.5 ppm) | Δδ ≤ 0.01 ppm |
| HPLC-MS | [M+H]⁺ (m/z ~580) | Baseline separation (R > 1.5) |
Q. How should researchers design initial biological activity screening for this compound?
- Methodological Answer :
- Target Selection : Prioritize kinases (e.g., PKCK2) due to structural similarity to known thienopyridine inhibitors .
- Assay Types :
- In vitro enzyme inhibition (IC₅₀ determination) using fluorescence-based assays .
- Cell viability assays (e.g., MTT) on cancer lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 µM .
- Controls : Include positive controls (e.g., staurosporine for kinase inhibition) and solvent-only blanks .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assay platforms?
- Methodological Answer :
- Assay Validation : Cross-validate hits using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity) .
- Solubility Adjustments : Address false negatives by optimizing DMSO concentration (<0.1% v/v) or using solubilizing agents (e.g., cyclodextrins) .
- Metabolite Screening : Use LC-MS to identify active metabolites that may explain discrepancies between in vitro and cell-based results .
Q. What computational strategies are recommended for predicting the compound’s binding modes and off-target effects?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina with kinase crystal structures (e.g., PDB: 3QKM for PKCK2) to model sulfamoyl group interactions .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the benzamido-thienopyridine hinge region .
- Off-Target Profiling : Employ similarity-based tools (SwissTargetPrediction) to flag potential interactions with GPCRs or ion channels .
Q. How can synthetic routes be optimized for scalability while maintaining stereochemical integrity?
- Methodological Answer :
- Flow Chemistry : Adapt cyclization steps to continuous flow reactors to enhance reproducibility and reduce reaction time (e.g., 80°C, 10 min residence time) .
- Catalyst Screening : Test Pd/Cu catalysts for Suzuki-Miyaura coupling (if applicable) to improve yield (>85%) and reduce racemization .
- In-line Analytics : Implement PAT tools (e.g., ReactIR) for real-time monitoring of intermediates .
Q. What strategies are effective in elucidating the compound’s mechanism of action when traditional target identification fails?
- Methodological Answer :
- Chemical Proteomics : Use immobilized compound analogues for pull-down assays coupled with LC-MS/MS to identify binding partners .
- CRISPR Screening : Genome-wide knockout screens to pinpoint synthetic lethal targets in resistant cell lines .
- Metabolomics : NMR-based profiling to track metabolic pathway disruptions (e.g., TCA cycle intermediates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
